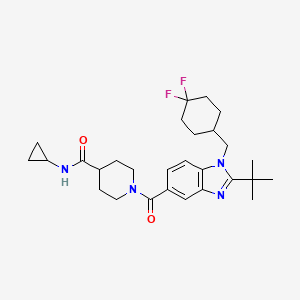

Benzimidazole derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H38F2N4O2 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

1-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |

InChI |

InChI=1S/C28H38F2N4O2/c1-27(2,3)26-32-22-16-20(4-7-23(22)34(26)17-18-8-12-28(29,30)13-9-18)25(36)33-14-10-19(11-15-33)24(35)31-21-5-6-21/h4,7,16,18-19,21H,5-6,8-15,17H2,1-3H3,(H,31,35) |

InChI Key |

XZJQGNKKTKJFJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1CC3CCC(CC3)(F)F)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzimidazole Derivatives

Established Reaction Pathways for Benzimidazole (B57391) Nucleus Formation

The formation of the benzimidazole core traditionally relies on the condensation of o-phenylenediamines with a one-carbon unit supplier. These foundational methods, though sometimes limited by harsh conditions, form the basis for numerous modern adaptations. eresearchco.comacs.org

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

One of the most common and straightforward methods for synthesizing benzimidazole derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl compound, such as an aldehyde or a carboxylic acid. acs.org This reaction typically involves the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the final benzimidazole product. acs.org

The reaction can be facilitated by various catalysts, including ammonium (B1175870) chloride, which is considered an environmentally benign and commercially available option. tandfonline.com For instance, the condensation of o-phenylenediamine with various carbonyl compounds in the presence of ammonium chloride has been shown to produce benzimidazole derivatives in yields ranging from 75% to 94%. tandfonline.com While effective, these reactions have often required strong acidic conditions and high temperatures to proceed efficiently. acs.org

Phillips-Ladenburg and Weidenhagen Reactions and Modern Adaptations

Two classical named reactions are central to benzimidazole synthesis: the Phillips-Ladenburg and Weidenhagen reactions. acs.org All currently available synthesis techniques are considered variations of these processes. eresearchco.comrsc.org

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine derivatives with carboxylic acids, typically in the presence of a dilute mineral acid like hydrochloric acid or under vigorous dehydrating conditions using reagents like polyphosphoric acid. acs.orgrsc.orgresearchgate.netchalcogen.ro This method is generally effective for aliphatic acids, but condensations with aromatic acids may require higher temperatures (above 180°C) in sealed vessels. researchgate.net

The Weidenhagen reaction utilizes aldehydes or ketones as the carbonyl source, which react with o-phenylenediamine. acs.orgrsc.org This reaction is often carried out in water or alcohol in the presence of an oxidizing agent, such as copper (II) acetate (B1210297). rsc.org

Both classical methods have limitations, including the need for extreme temperatures (sometimes 250°C to 300°C) and often result in low product yields. eresearchco.comrsc.org These drawbacks have spurred the development of numerous modern adaptations that offer milder conditions, improved yields, and greater efficiency. tandfonline.com

Green Chemistry Approaches in Benzimidazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly protocols for benzimidazole synthesis. tandfonline.com These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Solvent-Free and Microwave-Assisted Synthetic Protocols

A significant advancement in green synthesis is the use of solvent-free reaction conditions, often coupled with microwave irradiation. Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique prevents waste and reduces pollution, making it suitable for industrial applications.

For example, 1,2-disubstituted benzimidazoles have been synthesized with very high selectivity and yields (86-99%) in short reaction times (5-10 minutes) under solvent-free, microwave-assisted conditions. The use of a Lewis acid catalyst, such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) at a low concentration (1% mol), has proven effective in promoting these reactions. The simple recovery of the product, often by just adding water and extracting with a green solvent like ethyl acetate, further enhances the environmental credentials of this methodology.

| Method | Catalyst (Er(OTf)₃) | Time | Yield |

|---|---|---|---|

| Conventional Heating | Present | 15 min | 72% |

| Microwave Irradiation | Present | 15 min | 72% |

| Microwave Irradiation | Absent | 15 min | Mixture of Products |

Application of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents for organic synthesis. They are typically formed from a mixture of two or more solid components, which, when combined, have a significantly lower melting point than the individual components. DES are biodegradable, non-toxic, and their preparation is often simple and inexpensive.

In benzimidazole synthesis, DES can serve as both the reaction medium and, in some cases, a reactant, eliminating the need for external solvents. tandfonline.com For instance, a DES formed from choline (B1196258) chloride and o-phenylenediamine itself can be used. This "reactive DES" melts at 32°C, far below the melting points of choline chloride (302°C) and o-phenylenediamine (102°C). Using this approach for the synthesis of 1,2-disubstituted or 2-substituted benzimidazoles provides advantages in terms of high yields and simplified work-up procedures. tandfonline.com Another effective DES, formed from ZrOCl₂·8H₂O and urea, has been used as a recyclable catalyst for the selective synthesis of 2-substituted benzimidazoles.

Nanoparticle-Catalyzed Syntheses (e.g., nano-Ni(II), nano-Fe₂O₃, zinc sulfide (B99878) nanoparticles)

The use of heterogeneous nanocatalysts is a cornerstone of green chemistry, offering advantages like high efficiency, mild reaction conditions, and easy separation and reusability of the catalyst.

nano-Ni(II): Nano-Ni(II) supported on Y zeolite has been reported as an efficient heterogeneous catalyst for the condensation of o-phenylenediamines with aldehydes or orthoesters under solvent-free conditions. This method is noted for its low catalyst loading and environmentally friendly nature. Similarly, nickel nanoparticles deposited on stilbite zeolite have been used to synthesize benzimidazoles in excellent yields (90-97%) under microwave irradiation in just 3-6 minutes. tandfonline.com

nano-Fe₂O₃: Nano-Fe₂O₃ has been employed as a recyclable catalyst for the synthesis of benzimidazoles from o-diaminobenzenes and aromatic aldehydes. Key advantages of this protocol include short reaction times, high efficiency, and the use of an aqueous reaction medium. In other variations, Ag@Fe₂O₃ and γ-Fe₂O₃@PAMAM G0-Co nanocatalysts have also been developed, showing improved efficiency, stability, and magnetic recovery.

Zinc Sulfide Nanoparticles (nano-ZnS): An efficient and eco-friendly one-pot synthesis of benzimidazole derivatives has been described using zinc sulfide nanoparticles as a heterogeneous catalyst. The reaction involves the cyclocondensation of o-phenylenediamines with substituted aldehydes in ethanol (B145695) at 70°C, resulting in high yields, short reaction times, and easy work-up.

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| nano-Ni(II)/Y zeolite | o-phenylenediamine, Aldehyde | 100°C, Solvent-free | Low catalyst loading, easy purification | |

| nano-Fe₂O₃ | o-diaminobenzene, Aldehyde | Aqueous medium | High efficiency, catalyst recyclability | |

| nano-ZnS | o-phenylenediamine, Aldehyde | Ethanol, 70°C | High yields, short reaction times | |

| Ni nps/stilbite zeolite | 1,2-diaminobenzene, Aldehyde | Microwave (450W), 3-6 min | Excellent yields, rapid reaction | tandfonline.com |

Multi-Component Reactions (MCRs) for Complex Benzimidazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in medicinal chemistry for their efficiency and ability to generate diverse molecular libraries. rsc.orgnih.gov They offer high atom- and pot-economy, often under mild conditions, making them a powerful tool for synthesizing intricate benzimidazole scaffolds. rsc.orgrsc.org

Isocyanide-based multi-component reactions (IMCRs), particularly the Ugi four-component condensation (Ugi-4CC), are foundational for creating diverse benzimidazole derivatives. nih.gov The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide structure. nih.gov

A significant advancement is the Ugi/de-protection/cyclization (UDC) strategy. nih.govnih.gov This method uses a reactant with a masked functional group that, after the initial Ugi reaction, is deprotected to facilitate a subsequent intramolecular cyclization, forming the benzimidazole ring. For example, using mono-N-Boc-o-phenylenediamine as the amine component allows for the initial Ugi condensation, followed by an acid-mediated deprotection of the Boc group and cyclization to yield the benzimidazole core. nih.gov This approach has been successfully used to synthesize libraries of benzimidazoles, bis-benzimidazoles, and even more complex fused systems like bis-benzimidazole-dihydroquinoxalines. nih.gov Microwave irradiation is often employed to accelerate the cyclization step. nih.govutrgv.edu

Table 1: Examples of Ugi-Based Synthesis of Benzimidazole Scaffolds Data derived from research on Ugi/de-protection/cyclization (UDC) methodologies. nih.gov

| Ugi Inputs | Key Reagent | Cyclization Conditions | Resulting Scaffold | Overall Yield |

|---|---|---|---|---|

| Amine, Carbonyl, Carboxylic Acid, Isocyanide | 2-(N-Boc-amino)-phenyl-isocyanide | 10% TFA in DCE, MW (120 °C, 10 min) | Benzimidazole | Good |

| mono-N-Boc-phenyl-enediamine, Carbonyl, Carboxylic Acid, Isocyanide | 2-(N-Boc-amino)-phenyl-isocyanide | 10% TFA in DCE, MW (120 °C, 10 min) | Bis-benzimidazole | Excellent |

| Amine, Glyoxylic Acid, Isocyanide | 2-(N-Boc-amino)-phenyl-isocyanide | Acid-mediated double deprotection | Bis-benzimidazole-dihydroquinoxaline | Excellent |

Beyond the Ugi reaction, other MCRs have been developed for the efficient synthesis of benzimidazoles. One notable method is a one-pot, three-component process involving benzo-1,2-quinone, various aldehydes, and ammonium acetate as the nitrogen source, catalyzed by Fe(III) porphyrin. rsc.org This reaction proceeds through domino C–N bond formation and cyclization to produce a range of benzimidazole derivatives in high yields under mild conditions. rsc.org

Pseudo three-component reactions have also been explored. For instance, benzo scholaris.caacs.orgimidazo[1,2-a]pyridines can be synthesized from a dialdehyde (B1249045) and two equivalents of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in the presence of a base like trimethylamine. medcraveonline.com The process involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. medcraveonline.com

Oxidative Coupling and Cyclization Strategies for Benzimidazole Derivatives

Oxidative cyclization represents a major pathway for synthesizing the benzimidazole core, typically by reacting o-phenylenediamines with aldehydes or their precursors. rsc.org These reactions can be promoted by a wide array of catalytic systems and oxidants.

Cerium(III) nitrate (B79036) hexahydrate has been used as a promoter for the reaction between 1,2-diaminobenzene and aldehydes, using atmospheric air as the oxidant in DMF at 80 °C. colab.ws This method avoids toxic metal catalysts and provides good to excellent yields. colab.ws Other catalytic systems include nano-Ni(II)/Y zeolite, Al2O3/CuI/PANI nanocomposites, and chlorosulfonic acid, which facilitate the condensation of o-phenylenediamines with aldehydes under mild conditions. rsc.org

Metal-free approaches are also prominent. Phenyliodonium diacetate (PIDA) can be used as a mild oxidant to facilitate the condensation of o-phenylenediamine with benzylamine, which is oxidized in situ to the corresponding aldehyde. colab.ws Furthermore, organocatalysts such as 4,6-dimethoxysalicylic acid can effectively catalyze the oxidative coupling of benzylamines with 1,2-diaminoarenes under an oxygen atmosphere to give benzimidazole derivatives. rsc.orgcolab.ws Electrochemical methods have also been developed, where N-aryl amidines undergo dehydrogenative cyclization to form 2-substituted benzimidazoles without external catalysts or oxidants. researchgate.net

Table 2: Selected Catalysts for Oxidative Synthesis of Benzimidazoles Data compiled from various studies on the condensation of o-phenylenediamines and aldehydes/precursors. rsc.orgcolab.ws

| Catalyst/Promoter | Oxidant | Conditions | Key Feature |

|---|---|---|---|

| Ce(NO3)3·6H2O | Air | DMF, 80 °C | Eco-friendly, avoids toxic metals |

| 4,6-dimethoxysalicylic acid | O2 | - | Organocatalytic approach |

| PIDA | PIDA | - | Metal-free, in-situ aldehyde formation |

| Cu–Pd/γ-Al2O3 | - | - | Recyclable catalyst for hydrogenation/cyclization |

| None (Electrochemical) | None | - | Generates H2 as the only byproduct |

Synthesis of Hybrid and Conjugated Benzimidazole Systems

Molecular hybridization, which combines the benzimidazole scaffold with other pharmacologically active moieties, is a widely used strategy to develop novel compounds. tandfonline.com

The synthesis of benzimidazole-thiadiazole hybrids is a multi-step process that joins these two important heterocyclic rings. acs.orgscielo.br A common synthetic route begins with the condensation of o-phenylenediamine with an appropriate acid to form the benzimidazole core, such as methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate (2 ). acs.org This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol to yield the corresponding carbohydrazide (B1668358) derivative. acs.orgacs.org In the subsequent step, this hydrazide is reacted with various isothiocyanates in refluxing ethanol. The final step involves the acid-catalyzed cyclization of the resulting thiosemicarbazide (B42300) intermediate, typically using concentrated sulfuric acid, to furnish the desired 1,3,4-thiadiazole (B1197879) ring fused to the benzimidazole system. scielo.bracs.org This modular approach allows for the introduction of various substituents on both the benzimidazole and thiadiazole rings. acs.org

Benzimidazole-chalcone hybrids are typically synthesized through a Claisen-Schmidt condensation reaction. scholaris.ca This involves the base-catalyzed reaction between a 2-acetylbenzimidazole (B97921) derivative and a variety of substituted aryl or heteroaryl aldehydes. nih.govresearchgate.net The synthesis of the 2-acetylbenzimidazole precursor itself often starts from o-phenylenediamine, which is first reacted with lactic acid to form 2-hydroxyethylbenzimidazole, followed by oxidation to yield the ketone. researchgate.netbioline.org.br The subsequent condensation with aldehydes under basic conditions affords the final benzimidazole-chalcone hybrids in yields ranging from 50-86%. nih.gov This method allows for the creation of large libraries of hybrids by varying the substitution patterns on the aromatic aldehyde component. scholaris.canih.gov

Table 3: Synthesis of Benzimidazole-Chalcone Hybrids Data based on the Claisen-Schmidt condensation of 2-acetylbenzimidazole with various aldehydes. scholaris.canih.gov

| 2-Acetylbenzimidazole Derivative | Aldehyde Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 2-acetylbenzimidazole | Aryl/Heteroaryl Aldehydes | Base-catalyzed condensation | 1-(1H-benzimidazol-2-yl)-3-aryl-2-propen-1-one | Variable |

| 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde | Substituted Acetophenones | Base-catalyzed condensation | Benzimidazole-Chalcone Hybrids (BCHs) | Variable |

| 1-(substituted)-1H-benzimidazol-2-yl)ethan-1-one | Aromatic Aldehydes | Basic conditions | N-substituted benzimidazole-chalcones | 50-86% |

Bis-Benzimidazole Derivatives

The synthesis of bis-benzimidazole derivatives, which feature two benzimidazole rings linked together, can be achieved through various methodologies. These approaches often involve the condensation of o-phenylenediamine or its derivatives with appropriate reagents to form the dual heterocyclic system.

One common strategy involves the reaction of o-phenylenediamine and its analogs with carbon disulfide to produce 2-mercaptobenzimidazole (B194830) derivatives. These intermediates can then be reacted with linking agents like diiodomethane (B129776) to yield bis(thiobenzimidazol-2-yl)methane derivatives. Subsequent oxidation of these compounds, for instance with glacial acetic acid, leads to the formation of bis(benzimidazol-2-yl)dithiol derivatives. gsconlinepress.com

Another approach is the direct condensation of 3,3'-diaminobenzidine (B165653) with heteroaromatic aldehydes. For example, reacting 3,3'-diaminobenzidine with two equivalents of 2-thiophenecarboxyaldehyde can produce 2,2'-di-2-thienyl-5,5-Bi-1H-benzimidazole. ukzn.ac.za Interestingly, altering the stoichiometry of the reactants can lead to more complex structures. For instance, an acid-catalyzed condensation of 3,3'-diaminobenzidine with four equivalents of certain heteroaromatic aldehydes has been shown to result in compounds where the aldehyde has added three times to the diaminobenzidine core. ukzn.ac.za

A further method for synthesizing bis-benzimidazole derivatives is the reaction of benzimidazole with suitable alkyl halides. nih.gov This method has been used to prepare a variety of bis-benzimidazole compounds bearing different linker groups such as allyl, crotyl, cinnamyl, furfuryl, and thenyl. tubitak.gov.tr

The synthesis of both symmetrical and asymmetrical bis(benzimidazoles) can also be achieved by reacting o-phenylenediamine with dicarboxylic acids or their derivatives (where the linking atom can be oxygen, sulfur, or nitrogen). mdpi.com For example, the reaction of citraconic acid with o-phenylenediamine has been used to prepare bis(benzimidazole) ligands. mdpi.com

The following table summarizes the synthetic approaches for various bis-benzimidazole derivatives as reported in the literature.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| o-phenylenediamine and analogs (1a-e), Carbon disulfide | - | 2-mercaptobenzimidazole derivatives and analogs (2a-e) | - | gsconlinepress.com |

| 2-mercaptobenzimidazole derivatives and analogs (2a-e), Diiodomethane | - | bis(thiobenzimidazol-2-yl)methane derivatives and analogs (4a-e) | - | gsconlinepress.com |

| bis(thiobenzimidazol-2-yl)methane derivatives and analogs (4a-e) | Glacial acetic acid | bis(benzimidazol-2-yl)dithiol derivatives and analogs (5a-e) | - | gsconlinepress.com |

| 3,3'-diaminobenzidine, 2-thiophenecarboxyaldehyde (1:2 ratio) | - | 2,2'-di-2-thienyl-5,5-Bi-1H-benzimidazole (52) | 65% | ukzn.ac.za |

| 3,3'-diaminobenzidine, 2-furancarboxyaldehyde (1:4 ratio) | Acid-catalyzed condensation | 1,2-di-2-furanylmethyl-2,2-di-2-furanyl benzimidazole (53) | 53% | ukzn.ac.za |

| 3,3'-diaminobenzidine, 2-pyrrolecarboxaldehyde (1:4 ratio) | Acid-catalyzed condensation | 1,2-di-2-pyrrolylmethyl-2,2-di-2-pyrrolyl benzimidazole (54) | 85% | ukzn.ac.za |

| 3,3'-diaminobenzidine, 2-thiophenecarboxaldehyde (1:4 ratio) | Acid-catalyzed condensation | 1,2-di-2-thienylmethyl-2,2-di-2-thienyl benzimidazole (55) | 12% | ukzn.ac.za |

| 3,3'-diaminobenzidine, 2-pyridinecarboxaldehyde (B72084) (1:4 ratio) | Acid-catalyzed condensation | 1,2-di-2-pyridylmethyl-2,2-di-2-pyridyl benzimidazole (56) | 10% | ukzn.ac.za |

| Benzimidazole, Appropriate alkyl halides | - | Twenty different bis-benzimidazole derivatives | - | nih.gov |

Benzimidazole-Pyrazole Hybrid Derivatives

The synthesis of benzimidazole-pyrazole hybrids, which covalently link these two important heterocyclic rings, often involves multi-step reaction sequences. These strategies typically build one heterocycle onto a pre-existing core of the other.

A prevalent multi-step strategy begins with the synthesis of pyrazole-based carbaldehydes. nih.govacs.org This is achieved through the condensation of an arylhydrazine with a suitable aralkyl ketone, followed by cyclization of the resulting hydrazone intermediate using the Vilsmeier-Haack reaction. nih.govacs.org The pyrazole-based carbaldehydes then undergo a Knoevenagel condensation with a benzimidazole derivative, such as benzimidazolyl acetonitrile (B52724), in the presence of a base to yield the final benzimidazole-tethered pyrazoles. nih.govacs.org

Another synthetic route involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole with substituted aromatic aldehydes to form chalcone (B49325) intermediates. nih.gov These chalcones can then be reacted with benzyl (B1604629) chloride, followed by treatment with phenylhydrazine (B124118) in acetic acid to afford 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles. nih.gov Alternatively, reaction of the chalcones with thiosemicarbazide in the presence of sodium hydroxide (B78521) yields 5-aryl-3-(1-benzyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides. nih.gov

A two-step strategy has also been reported, which starts with the synthesis of intermediate chalcones via a condensation reaction, followed by a cyclization reaction with hydrazine or phenylhydrazine to form the pyrazole (B372694) ring. nih.gov

Furthermore, Mannich reactions have been employed to create pyrazolo-benzimidazole hybrids. mdpi.com This can involve the reaction of 1-hydroxymethyl-pyrazole derivatives with 1-aminobenzimidazole derivatives in methylene (B1212753) chloride at room temperature. mdpi.com The requisite 1-aminobenzimidazoles can be prepared by the N-amination of substituted benzimidazoles with hydroxylamine-O-sulfonic acid (HOSA). mdpi.com

The following table summarizes the synthetic approaches for various benzimidazole-pyrazole hybrid derivatives as reported in the literature.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Arylhydrazine, Aralkyl ketone (2a-2j) | Glacial acetic acid, then Vilsmeier-Haack reaction | Pyrazole-based carbaldehydes (4a-4j) | - | nih.govacs.org |

| Pyrazole-based carbaldehydes (4a-4j), Benzimidazolyl acetonitrile (5) | Base-catalyzed Knoevenagel condensation | Benzimidazole-tethered pyrazoles (6a-6j) | Good | nih.govacs.org |

| 2-acetylbenzimidazole (1), Substituted aromatic aldehydes | NaOH (Claisen-Schmidt condensation) | Chalcones (33a-33e) | - | nih.gov |

| Chalcones (34a-34e), Phenylhydrazine | Acetic acid | 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles (35a-35e) | - | nih.gov |

| Chalcones (34a-34e), Thiosemicarbazide | NaOH | 5-aryl-3-(1-benzyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides (36a-36e) | Good | nih.gov |

| 1-hydroxymethyl-pyrazole derivatives (2a-d), 1-aminobenzimidazole derivatives (4a,b) | Methylene chloride, room temperature | Pyrazolo-benzimidazole Mannich bases (5a-g) | 28-87% | mdpi.com |

Comprehensive Structure Activity Relationship Sar Studies of Benzimidazole Derivatives

Impact of Substituent Position and Electronic Effects on Biological Activity

Research findings have illuminated several key trends:

N1 Position: Substitution at the N1-position of the imidazole (B134444) ring often enhances biological activity. For instance, the introduction of a benzyl (B1604629) group at this position has been shown to increase anti-inflammatory action. nih.gov In some series, N-alkylation was found to be beneficial for antimicrobial activity. rsc.org

C2 Position: The C2 position is a frequent site for modification. The nature of the substituent here can drastically alter the compound's biological profile. For example, substituting the C2 position with various carboxylic acids showed that the anti-inflammatory activity was inversely related to the length of the linker between the carboxyl group and the C2 carbon. nih.gov In other studies, the presence of a diethylaminophenol group at the C2 position was found to be important for antimicrobial activity. rjptonline.org

C5 and C6 Positions: The benzene (B151609) portion of the scaffold, particularly at the C5 and C6 positions, is crucial for tuning activity. The electronic nature of substituents at these positions is often a deciding factor. In one study on anti-inflammatory agents, a compound with an electron-releasing methoxy (B1213986) group at position 6 showed strong activity, whereas another with an electron-withdrawing nitro group at the same position was even more active, indicating that the specific interaction with the target protein dictates the optimal electronic requirement. nih.gov Similarly, for antimicrobial activity, the presence of a nitro (NO₂) group at the 6th position was deemed essential. rjptonline.org Conversely, another study found that for antifungal activity, electron-withdrawing groups at either position 2 or 4 had positive effects, while electron-donating groups like methoxy were detrimental. rsc.org

The following table summarizes selected SAR findings for different biological activities:

| Position | Substituent Type | Electronic Effect | Observed Impact on Biological Activity | Activity Type | Citation |

| C6 | Nitro (NO₂) | Electron-withdrawing | Increased activity | Anti-inflammatory | nih.gov |

| C6 | Methoxy (OCH₃) | Electron-donating | Strong activity (but less than nitro) | Anti-inflammatory | nih.gov |

| C6 | Nitro (NO₂) | Electron-withdrawing | Required for activity | Antimicrobial | rjptonline.org |

| N1 | Benzyl | Electron-donating (inductive) | Enhanced activity | Anti-inflammatory | nih.gov |

| C5/C6 | 2-Imidazolinyl | - | More effective than amidine | DPP III Inhibition | mdpi.com |

| C2 | 4-Fluorophenyl | Electron-withdrawing (inductive) | Highest antiglycation activity | Antiglycation | arabjchem.org |

| C2 | Pyridine ring | Electron-withdrawing | Broad-spectrum antibacterial activity | Antibacterial | rsc.org |

These examples underscore that a simple correlation between electronic effects and activity is not always possible; the optimal substituent depends heavily on the specific biological target and the intricate interactions within its binding site. nih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgchem-soc.si This approach quantifies the effects of molecular features, represented by numerical descriptors, on activity, thereby enabling the prediction of the efficacy of novel, unsynthesized molecules. chem-soc.siimist.ma

Development and Validation of QSAR Models

The development of a robust QSAR model is a systematic process. Initially, a dataset of benzimidazole (B57391) derivatives with known biological activities (e.g., IC₅₀ values) is compiled. imist.maajol.info This dataset is then typically divided into a "training set," used to build the model, and a "test set," used to evaluate its predictive power on compounds not used in its creation. nih.govresearchgate.netpnrjournal.com

Various statistical techniques are employed to generate the QSAR equation, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common methods. imist.maajol.info MLR creates a linear equation relating the activity to the most relevant molecular descriptors, while ANNs can model more complex, non-linear relationships. ajol.info

The validity and reliability of the developed models are paramount. Validation is performed using several statistical metrics:

Coefficient of determination (R²): Measures how well the model fits the training set data. A value closer to 1 indicates a better fit. scirp.org

Cross-validation coefficient (Q² or q²): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. researchgate.netbiolscigroup.us A high Q² (typically > 0.5) is desirable.

External validation (Predictive R²): Evaluates the model's ability to predict the activity of the external test set compounds, providing the most rigorous test of its utility. pnrjournal.comijpsr.com

The table below presents data from several QSAR studies on benzimidazole derivatives, showcasing the methods and validation statistics.

| Biological Target/Activity | No. of Compounds | QSAR Method | R² (Training Set) | Q² (Cross-validation) | Predictive R² (Test Set) | Citation |

| Anticancer (MDA-MB-231) | 131 | 2D-QSAR | 0.904 | - | 0.781 | researchgate.net |

| p38 MAPK Inhibitors | 42 | MLR | 0.90 | 0.91 | - | imist.ma |

| Antifungal (S. cerevisiae) | 24 (16 training, 8 test) | MLR | 0.975 | - | - | nih.govresearchgate.net |

| Antimicrobial | 28 | MLR | 0.677 | - | 0.715 | ijpsr.com |

| Antileukemic | - | 2D-QSAR (PLS) | 0.847 | 0.758 | - | tandfonline.com |

These studies demonstrate that QSAR models with high statistical significance and predictive power can be successfully developed for various biological activities of benzimidazole derivatives. imist.maresearchgate.net

Descriptor Analysis and Activity Correlation

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant correlation with biological activity. These descriptors represent specific physicochemical, electronic, steric, or topological properties of the molecules. chem-soc.sithieme-connect.com

Analysis across different studies reveals several key descriptors governing the activity of benzimidazole derivatives:

Lipophilicity (logP): This descriptor frequently appears in QSAR models, indicating the importance of a compound's hydrophobicity for its ability to cross cell membranes and reach its target. For antifungal activity against Saccharomyces cerevisiae, logP was a dominant descriptor in the best-derived models. chem-soc.sinih.govresearchgate.net

Electronic Descriptors: Properties like the dipole moment (DM) , energies of the Highest Occupied Molecular Orbital (E-HOMO), and atomic charges are often critical. nih.govbiolscigroup.us The dipole moment was found to be a key descriptor, alongside logP, for antifungal activity. chem-soc.siresearchgate.net E-HOMO, which relates to a molecule's ability to donate electrons, was identified as a significant descriptor for anthelmintic activity. biolscigroup.us

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Topological Polar Surface Area (TPSA) and the number of H-bond acceptors showed a positive correlation with antibacterial activity. ijpsr.com The Surface Area Grid (SAG) was also found to govern inhibitory activity in some models. chem-soc.sinih.gov

The identification of these descriptors provides direct insight into the mechanism of action and helps chemists decide which molecular properties to modify to enhance potency. thieme-connect.com For example, a positive correlation with logP suggests that increasing the lipophilicity of a derivative may lead to better activity, while the importance of H-bond acceptors points to specific interactions with the target protein. ijpsr.com

Pharmacophore Mapping and Rational Drug Design Strategies for Benzimidazole Derivatives

Pharmacophore mapping is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. ijpsonline.comresearchgate.net A pharmacophore model defines the spatial distribution of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (R), and ionizable groups. ijpsonline.comresearchgate.net

This approach is particularly valuable when the 3D structure of the biological target is unknown (ligand-based design) but can also be used when it is known (structure-based design). researchgate.net For benzimidazole derivatives, pharmacophore modeling has been instrumental in elucidating the key features required for activity against various targets. tandfonline.comjaptronline.com

Several studies have successfully generated and validated pharmacophore models for benzimidazoles:

FXR Agonists: A study on Farnesoid X receptor (FXR) agonists developed a five-feature pharmacophore model, HHHRR , consisting of three hydrophobic features and two aromatic rings. This model provided a robust 3D-QSAR with high predictive power (Q² = 0.7559). tandfonline.com

Estrogen Alpha Receptor (ERα) Inhibitors: For designing potential breast cancer therapeutics, a pharmacophore model with the hypothesis DDRRR_1 was generated. This model identified two hydrogen bond donors and three aromatic rings as critical features for binding to the ERα. japtronline.com

Factor IXa Inhibitors: A pharmacophore model for antithrombotic agents targeting Factor IXa identified the importance of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic and aliphatic regions. The model suggested that the amino bridge of the benzimidazole derivatives was key for H-bond interactions. ijpsonline.com

Once a validated pharmacophore model is established, it becomes a powerful query for virtual screening of large chemical databases to identify novel compounds that match the required 3D features. japtronline.comjournalirjpac.com This strategy significantly accelerates the discovery of new hit compounds. Furthermore, the insights from both SAR and pharmacophore models guide the rational design and optimization of lead compounds by indicating which positions to modify and which chemical features to incorporate or preserve to enhance binding affinity and selectivity for the target. ijpsonline.comjddtonline.info

Mechanistic Investigations of Benzimidazole Derivative Interactions with Biological Targets

Modulatory Effects on Cellular Pathways

Benzimidazole (B57391) derivative 2 has been shown to exert significant influence over fundamental cellular pathways, including those governing programmed cell death and cell proliferation. These modulatory effects are central to its potential as a therapeutic agent, particularly in the context of oncology.

Apoptosis and Autophagy Pathway Modulation

Benzimidazole derivatives are recognized for their capacity to induce programmed cell death, a critical mechanism in anti-cancer therapy. Studies have demonstrated that these compounds can trigger apoptosis through the modulation of key regulatory proteins. For instance, treatment of cancer cells with certain benzimidazole derivatives has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govnih.govindexcopernicus.comnih.gov This shift in the Bax/Bcl-2 ratio is a crucial determinant of mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Furthermore, some benzimidazole derivatives have been observed to induce apoptosis through the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. mdpi.com The induction of apoptosis is a key mechanism behind the antiproliferative effects of these compounds.

In addition to apoptosis, benzimidazole derivatives can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. The formation of autophagosomes, a hallmark of autophagy, is often monitored by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of enhanced autophagy. researchgate.net Some studies have shown that benzimidazole derivatives can induce autophagy in cancer cells, which in some contexts, can act synergistically with apoptosis to enhance cell death. nih.gov

Table 1: Effect of Benzimidazole Derivative 2 on Apoptosis and Autophagy Markers

| Marker | Effect | Method of Detection |

| Apoptosis | ||

| Bcl-2 Expression | Downregulation | Western Blot, qRT-PCR indexcopernicus.com |

| Bax Expression | Upregulation | Western Blot nih.gov |

| Caspase-3 Activity | Increased | Enzyme Assay mdpi.com |

| Autophagy | ||

| LC3-II/LC3-I Ratio | Increased | Western Blot researchgate.net |

Cell Cycle Regulation and Antiproliferative Mechanisms

The antiproliferative activity of benzimidazole derivatives is also attributed to their ability to interfere with the cell cycle, leading to arrest at various phases and preventing cancer cell proliferation. Flow cytometry analysis has revealed that treatment with specific benzimidazole derivatives can cause a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is often associated with the disruption of microtubule dynamics, a mechanism shared by several established anticancer agents.

In addition to G2/M arrest, other benzimidazole derivatives have been shown to induce cell cycle arrest at the G1 phase. This is often accompanied by a decrease in the population of cells in the S phase, indicating an inhibition of DNA synthesis. The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell line being investigated.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Cell Cycle Phase | Control (%) | This compound Treated (%) |

| G1 | 45.2 | 60.8 |

| S | 35.5 | 20.1 |

| G2/M | 19.3 | 19.1 |

Enzyme Inhibition and Activation Mechanisms

The biological effects of benzimidazole derivatives are frequently mediated by their direct interaction with and modulation of specific enzymes. These interactions can either inhibit or, in some cases, activate enzymatic activity, leading to a cascade of downstream cellular effects.

Cyclooxygenase (COX) Enzyme Inhibition

Certain benzimidazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with the inhibition of COX-1.

Several studies have reported the synthesis of benzimidazole derivatives with significant and selective COX-2 inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-2 are often in the nanomolar to low micromolar range, demonstrating their high potency.

Table 3: Cyclooxygenase (COX) Inhibitory Activity of Representative Benzimidazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Benzimidazole Derivative A | >100 | 0.25 | >400 |

| Benzimidazole Derivative B | 15.2 | 0.045 | 337 |

| Benzimidazole Derivative C | 8.5 | 0.12 | 70.8 |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and recombination. These enzymes are validated targets for anticancer drugs. Benzimidazole derivatives have been shown to inhibit both type I and type II DNA topoisomerases.

Inhibition of topoisomerase I by these compounds can lead to the stabilization of the enzyme-DNA cleavable complex, resulting in single-strand DNA breaks and ultimately leading to apoptosis. Similarly, inhibition of topoisomerase II can cause the accumulation of double-strand DNA breaks, which are highly cytotoxic to proliferating cancer cells. The IC50 values for some benzimidazole derivatives against these enzymes are comparable to or even lower than those of established topoisomerase inhibitors.

Table 4: DNA Topoisomerase Inhibitory Activity of Representative Benzimidazole Derivatives

| Compound | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) |

| Benzimidazole Derivative D | 14.1 | >100 |

| Benzimidazole Derivative E | >100 | 22.3 |

| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Strong Inhibition (87% interference) | Not Reported |

Inhibition of Bacterial Enzymes (e.g., DprE1, FtsZ, EmbC, PtpB)

In addition to their effects on mammalian cells, benzimidazole derivatives have also shown promise as inhibitors of essential bacterial enzymes, highlighting their potential as antimicrobial agents.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a crucial component of the arabinogalactan (B145846) biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. Several benzimidazole-based compounds have been identified as potent non-covalent inhibitors of DprE1, demonstrating significant antimycobacterial activity.

FtsZ (Filamenting temperature-sensitive mutant Z): FtsZ is a bacterial tubulin homolog that plays a central role in bacterial cell division by forming the Z-ring at the site of septation. Benzimidazole derivatives have been found to inhibit the polymerization of FtsZ, thereby disrupting cell division and leading to bacterial filamentation and eventual lysis.

Information regarding the inhibitory activity of this compound against the bacterial enzymes EmbC (Arabinosyltransferase) and PtpB (Protein tyrosine phosphatase B) was not available in the searched sources. Further research is required to elucidate the potential interactions of this compound with these and other bacterial targets.

Table 5: Inhibition of Bacterial Enzymes by Representative Benzimidazole Derivatives

| Enzyme Target | Bacterial Species | Effect of Benzimidazole Derivative |

| DprE1 | Mycobacterium tuberculosis | Potent non-covalent inhibition |

| FtsZ | Mycobacterium tuberculosis, Bacillus subtilis | Inhibition of polymerization |

Fungal Cytochrome P450 (CYP51) Inhibition

Benzimidazole derivatives represent a significant class of antifungal agents that often exert their therapeutic effects by targeting and inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51, also known as Erg11p). nih.govacs.org This enzyme is vital for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and permeability. acs.orgresearchgate.net Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane, which can result in the inhibition of fungal growth or cell death. nih.govacs.org

The mechanism of inhibition by many benzimidazole-based antifungal compounds involves the heterocyclic benzimidazole ring interacting with the heme iron atom at the active site of the CYP51 enzyme. nih.govacs.org This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The affinity and inhibitory potency of these derivatives are influenced by the various substituents on the benzimidazole core, which can form additional interactions with the amino acid residues lining the active site of the enzyme. nih.govacs.org

Molecular docking studies have provided insights into the binding modes of benzimidazole derivatives within the CYP51 active site. These studies suggest that specific substitutions on the benzimidazole ring can significantly enhance binding affinity. For instance, the presence of chloro or fluoro groups at the C-5 position of the benzimidazole ring has been shown to increase antifungal activity. acs.org The interactions between the inhibitor and the enzyme can include hydrogen bonds and hydrophobic interactions with key residues in the active site, further stabilizing the enzyme-inhibitor complex. researchgate.netnih.gov

The following table summarizes the inhibitory activity of selected benzimidazole derivatives against fungal strains, which is often linked to their ability to inhibit CYP51.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Derivative 6b | C. glabrata | 0.97 | nih.gov |

| Derivative 6i | C. glabrata | 0.97 | nih.gov |

| Derivative 6j | C. glabrata | 0.97 | nih.gov |

| Derivative 11 | C. neoformans | 1.5 | nih.gov |

| Derivative 12 | C. neoformans | 6 | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Kinase Inhibition (e.g., Lck, IRAK4)

Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov The versatility of the benzimidazole scaffold allows for modifications that can confer selectivity for specific kinases. nih.govresearchgate.net

One notable example is the development of 2-benzimidazole substituted pyrimidines as potent inhibitors of Lymphocyte-specific kinase (Lck). nih.gov Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling. researchgate.netnih.gov Certain derivatives in this class have demonstrated low nanomolar activity in inhibiting Lck. nih.gov Co-crystallization studies of a representative analog with the structurally related kinase Hck have provided insights into the binding mode, revealing key interactions within the ATP-binding pocket. nih.gov

Another kinase target for which benzimidazole inhibitors have been developed is Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is a crucial component of the innate immune signaling pathway initiated by Toll-like receptors and interleukin-1 receptors.

The inhibitory activity of selected benzimidazole derivatives against Lck is presented in the table below.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pyrimidine Benzimidazole Analog | Lck | < 100 (representative) | researchgate.netnih.gov |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Other Enzyme Targets (e.g., Aldose reductase, Phospholipase A2)

The structural versatility of the benzimidazole scaffold allows for its interaction with a diverse range of enzymes beyond kinases and viral polymerases. Research has identified benzimidazole derivatives as inhibitors of enzymes such as aldose reductase and phospholipase A2.

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.

Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products can be precursors for various inflammatory mediators.

Nucleic Acid Interaction Studies

DNA Intercalation and Groove Binding by Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied for their ability to interact with DNA, a key target for many chemotherapeutic agents. ingentaconnect.com These interactions can occur through several modes, primarily intercalation and groove binding, and are influenced by the structure of the benzimidazole derivative. nih.govresearchgate.net

DNA Intercalation: This mode of binding involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix. rsc.orgresearchgate.net This insertion causes a distortion of the DNA structure, which can interfere with processes like DNA replication and transcription. rsc.orgrsc.org While some benzimidazole compounds can intercalate, this is more common for derivatives with extended, planar aromatic systems. rsc.org

Groove Binding: A more prevalent mode of interaction for many benzimidazole derivatives is binding to the minor groove of the DNA. rsc.orgbeilstein-journals.orgnih.gov These molecules typically have a crescent shape that allows them to fit snugly within the minor groove, particularly at AT-rich sequences. nih.govacs.orgniscpr.res.in The binding is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions between the benzimidazole derivative and the walls of the DNA groove. rsc.orgnih.gov

For example, a novel benzimidazole derivative, MH1, has been shown to bind to the DNA minor groove and inhibit topoisomerase II activity and in vitro transcription. rsc.org Spectroscopic methods and Hoechst displacement assays confirmed its minor groove binding properties. rsc.org Another derivative, RT29, which has a twisted conformation, was also found to be an AT-specific minor groove binder, demonstrating that the "rules" for minor groove binding are not always rigid. nih.gov The binding of some benzimidazole derivatives can be complex, with certain monocations binding to TTAA sequences as dimers, while the corresponding dication binds as a monomer. acs.org

The following table summarizes the DNA binding modes of selected benzimidazole derivatives.

| Compound/Derivative Class | Primary DNA Binding Mode | Target DNA Sequence Preference | Reference |

| MH1 | Minor Groove Binding | Not specified | rsc.org |

| RT29 | Minor Groove Binding | AT-rich sequences | nih.gov |

| Bisbenzimidazoles (e.g., Hoechst 33258) | Minor Groove Binding | AT-rich sequences | beilstein-journals.org |

| Monoamidine bisbenzimidazoles | Monomer or Dimer Binding (sequence dependent) | TTAA (dimer), AATT (monomer) | acs.org |

| Benzimidazole-triazole hybrids | Groove Binding | G-quadruplex DNA | nih.gov |

RNA Binding Modes

While DNA has historically been the primary focus of nucleic acid targeting by small molecules, RNA is increasingly recognized as a viable and important therapeutic target. nih.govacs.org The diverse and complex three-dimensional structures of RNA molecules, including internal loops and hairpins, provide unique binding pockets for small molecules. nih.govnih.gov Benzimidazole derivatives, particularly those based on the cell-permeable Hoechst scaffold, have been investigated for their ability to bind to specific RNA motifs. nih.gov

Studies utilizing two-dimensional combinatorial screening (2DCS) have been employed to identify the preferred RNA internal loops for a series of benzimidazole ligands. nih.govacs.org This technique allows for the simultaneous screening of a library of small molecules against a library of RNA motifs to identify high-affinity and specific interactions. nih.gov Research has shown that certain benzimidazole derivatives can bind to RNA internal loops with dissociation constants (Kd) in the low micromolar to nanomolar range. nih.gov

The binding affinity and specificity are influenced by the substituents on the benzimidazole core. nih.gov For example, the introduction of bulky groups can preclude binding to the narrow minor groove of DNA, thereby increasing selectivity for RNA targets. nih.gov The interactions between benzimidazole derivatives and RNA are thought to involve a combination of stacking interactions with unpaired bases within the loops and hydrogen bonding. nih.gov

For example, a bis-benzimidazole has been reported to bind to the expanded r(CUG) repeats that are the cause of myotonic dystrophy type 1, demonstrating the potential of these compounds to target disease-relevant RNA structures. nih.gov Another benzimidazole derivative was found to bind to the Hepatitis C internal ribosomal entry site (IRES), inducing a conformational change that prevents its interaction with the human ribosome. nih.gov

The following table presents data on the binding affinities of selected benzimidazole derivatives to RNA internal loops.

| Benzimidazole Derivative | RNA Target | Binding Affinity (Kd) | Reference |

| Derivative 8 (from 2DCS study) | Selected RNA internal loops | ~100 to 1200 nM | nih.gov |

| Derivative 9 (from 2DCS study) | Selected RNA internal loops | 1000 to 3000 nM | nih.gov |

| Derivative 11 (from 2DCS study) | Selected RNA internal loops | 1000 to 20,000 nM | nih.gov |

Contemporary Biological Evaluation Methodologies for Benzimidazole Derivatives

In Vitro Assays for Pharmacological Activity Screening

The antimicrobial properties of benzimidazole (B57391) derivatives are extensively studied using various in vitro assays to determine their efficacy against a broad spectrum of pathogenic microorganisms.

Antibacterial Activity Assays: The antibacterial potential of benzimidazole derivatives is commonly evaluated using the agar streak dilution and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). These assays test the compounds against a panel of Gram-positive and Gram-negative bacteria. For instance, a series of novel pyrazole-attached benzimidazoles demonstrated that compounds with electron-withdrawing groups exhibited superior antibacterial activity. Specifically, compound 5i showed notable activity against S. aureus with a MIC of 15.62 μg/mL, comparable to the standard drug Ciprofloxacin. nih.gov Another study on 2-thiomethyl-benzimidazole derivatives revealed that compounds 5g , 7f , and 7h showed significant activity against E. coli ATTC 25922, with MIC values ranging from 250 to 500 µg/mL. scirp.org Furthermore, amidinobenzimidazole derivatives have been shown to be effective against resistant bacterial strains, with compound 8c displaying strong inhibitory activity against MRSA. tandfonline.comtandfonline.com

Antifungal Activity Assays: The antifungal activity of benzimidazole derivatives is assessed using methods like the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). nih.gov Studies have shown that certain benzimidazole derivatives are effective against various fungal species, including Candida species and phytopathogenic fungi. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited significant antifungal effects against clinical species of Candida at concentrations ranging from 0.5-256 μg/ml. nih.gov In another study, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and screened, with compounds 6b , 6i , and 6j showing high antifungal activity against C. glabrata with MIC values of 0.97 μg/mL, which is more potent than the standard drugs voriconazole and fluconazole. acs.orgnih.gov The mycelium growth rate method is also employed to evaluate activity against phytopathogenic fungi, where compound 5b was found to be highly active against Colletotrichum gloeosporioides with an IC50 value of 11.38 µg/mL. acs.org

Antiviral Activity Assays: The antiviral potential of benzimidazole derivatives is investigated against various viruses. One study focused on the antiviral activity of n-benzenesulphonyl-2(2 or 3-pyridylethyl) benzimidazole derivatives. nih.gov Compound 7a , which contains a pyridyl moiety and a nitro-group, demonstrated good antiviral activity, particularly against the Coxsackie B5 virus. nih.gov The evaluation of antiviral efficacy often involves determining the compound's ability to inhibit viral replication in cell cultures, such as VERO cells. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Assay Type | Target Organism(s) | Key Findings (MIC/IC50) |

|---|---|---|---|

| 5i | Antibacterial | S. aureus | MIC: 15.62 μg/mL nih.gov |

| 5g, 7f, 7h | Antibacterial | E. coli ATTC 25922 | MIC: 250-500 µg/mL scirp.org |

| 8c | Antibacterial | MRSA | Strong inhibitory activity tandfonline.comtandfonline.com |

| 1-nonyl-1H-benzo[d]imidazole | Antifungal | Candida species | MIC: 0.5-256 μg/ml nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Antifungal | Candida species | MIC: 2-256 μg/ml nih.gov |

| 6b, 6i, 6j | Antifungal | C. glabrata | MIC: 0.97 μg/mL acs.orgnih.gov |

| 5b | Antifungal | C. gloeosporioides | IC50: 11.38 µg/mL acs.org |

| 7a | Antiviral | Coxsackie B5 virus | Good antiviral activity nih.gov |

The evaluation of benzimidazole derivatives for antiparasitic activity is critical in the search for new treatments for diseases caused by helminths, protozoa, and other parasites.

Anthelmintic Activity Assays: In vitro anthelmintic activity is often assessed by observing the inhibition of motility and lethality in parasitic worms. For instance, the potential of benzimidazole derivatives against gastrointestinal nematodes like Trichuris muris and Heligmosomoides polygyrus is evaluated by first screening for compounds that inhibit larval motility by more than 90% at a concentration of 100 µM, followed by the calculation of their IC50 values. nih.gov Another common model utilizes the earthworm Pheretima posthuma, where the time to paralysis and death is recorded upon exposure to the test compounds. orientjchem.org For example, the compound 5-nitro-2-phenyl-1H-benzimidazole (DP-3) was found to be highly effective at a concentration of 100 mg/ml. orientjchem.org

Antimalarial Activity Assays: The in vitro antimalarial activity of benzimidazole derivatives is primarily tested against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Assays are conducted on both drug-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains. acs.org A study of benzimidazole analogues with phenolic Mannich base side chains found that compound 25 was the most potent against asexual blood stage parasites, with IC50 values of 0.19 µM against the NF54 strain and 0.06 µM against the K1 strain. acs.org Some benzimidazoles, such as albendazole and omeprazole , have also been evaluated, with omeprazole showing an EC50 range of 2-4 x 10^-5 mol/L against P. falciparum. nih.gov

Antiprotozoal Activity Assays: The activity of benzimidazole derivatives against various protozoan parasites is determined through in vitro susceptibility assays. For example, derivatives have been shown to be active against Trichomonas vaginalis and Giardia lamblia, with compounds like mebendazole , flubendazole , and fenbendazole exhibiting 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 µg/ml. nih.gov The trypanocidal effect against Trypanosoma cruzi is evaluated by measuring the percentage of lysis of bloodstream trypomastigotes. nih.gov In one study, 5-chloro-1H-benzimidazole-2-thiol (1) demonstrated a 50% lytic concentration (LC50) of 0.014 mM against the NINOA strain of T. cruzi. nih.gov

Table 2: In Vitro Antiparasitic Activity of Selected Benzimidazole Derivatives

| Compound | Assay Type | Target Organism | Key Findings (IC50/EC50/LC50) |

|---|---|---|---|

| DP-3 | Anthelmintic | Pheretima posthuma | Highly effective at 100 mg/ml orientjchem.org |

| 25 | Antimalarial | P. falciparum (NF54) | IC50: 0.19 µM acs.org |

| 25 | Antimalarial | P. falciparum (K1) | IC50: 0.06 µM acs.org |

| Omeprazole | Antimalarial | P. falciparum | EC50: 2-4 x 10^-5 mol/L nih.gov |

| Mebendazole | Antiprotozoal | T. vaginalis, G. lamblia | IC50: 0.005-0.16 µg/ml nih.gov |

| Flubendazole | Antiprotozoal | T. vaginalis, G. lamblia | IC50: 0.005-0.16 µg/ml nih.gov |

| Fenbendazole | Antiprotozoal | T. vaginalis, G. lamblia | IC50: 0.005-0.16 µg/ml nih.gov |

| 1 | Antiprotozoal | T. cruzi (NINOA strain) | LC50: 0.014 mM nih.gov |

The anti-inflammatory and analgesic properties of benzimidazole derivatives are investigated through a variety of in vitro assays that measure the inhibition of inflammatory mediators and enzymes.

Anti-inflammatory Activity Assays: A common method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW264.7 cells. The levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified. For instance, a series of imidazopyridine derivatives, structurally related to benzimidazoles, showed excellent inhibition of TNF-α and IL-6 release in a dose-dependent manner. nih.gov Specifically, compound 13b , an indole-2-formamide benzimidazole[2,1-b]thiazole derivative, was identified as the most potent, with an IC50 for IL-6 inhibition of 2.294 μM and for TNF-α of 12.901 μM. nih.gov Another in vitro method is the albumin denaturation assay, which assesses the ability of a compound to prevent heat-induced protein denaturation. In one study, compound 3f showed the highest inhibition of 70% at a concentration of 10 ppm. biotech-asia.org

Analgesic Activity Assays: While often evaluated in vivo, in vitro assays for analgesic activity can involve targeting enzymes like microsomal prostaglandin E2 synthase 1 (mPGES-1), which is a key enzyme in the production of pain- and inflammation-mediating prostaglandin E2. A novel series of benzimidazoles showed potent inhibition of mPGES-1, with the most active compounds exhibiting IC50 values between 0.27 and 7.0 nM in a cell-free assay. acs.org

Table 3: In Vitro Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound | Assay Type | Target/Model | Key Findings (IC50/% Inhibition) |

|---|---|---|---|

| 13b | Anti-inflammatory | IL-6 release in RAW264.7 cells | IC50: 2.294 μM nih.gov |

| 13b | Anti-inflammatory | TNF-α release in RAW264.7 cells | IC50: 12.901 μM nih.gov |

| 3f | Anti-inflammatory | Albumin Denaturation Assay | 70% inhibition at 10 ppm biotech-asia.org |

| Benzimidazole Analogs | Analgesic (mPGES-1 inhibition) | Cell-free PGE2 production | IC50: 0.27–7.0 nM acs.org |

The antioxidant potential of benzimidazole derivatives is evaluated using various in vitro assays that measure their ability to scavenge free radicals. One such study on synthesized nitro-benzimidazole derivatives compared their antioxidant activity to that of ascorbic acid. The compounds DP-1 , DP-2 , and DP-3 showed good antioxidant activity with IC50 values of 21.29, 21.19, and 21.61 µM, respectively. orientjchem.org

Table 4: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay Type | Standard | Key Findings (IC50) |

|---|---|---|---|

| DP-1 | Antioxidant | Ascorbic Acid | 21.29 µM orientjchem.org |

| DP-2 | Antioxidant | Ascorbic Acid | 21.19 µM orientjchem.org |

| DP-3 | Antioxidant | Ascorbic Acid | 21.61 µM orientjchem.org |

The antiproliferative activity of benzimidazole derivatives against various cancer cell lines is a significant area of research, with in vitro assays being the primary screening method.

The National Cancer Institute (NCI) employs a screening protocol that tests compounds against a panel of 60 human tumor cell lines at a single high dose, with promising compounds further evaluated in a five-dose assay to determine their potency (GI50, TGI, and LC50 values). nih.gov For example, a series of benzimidazole-based derivatives were tested, and compound 4c showed strong selectivity against the leukemia subpanel. nih.gov The MTT assay is another widely used method to assess cell viability. A study on fluoro-substituted benzimidazole derivatives found that compound ORT15 exhibited promising antiproliferative activity against A549, A498, and HeLa cell lines with an IC50 of 0.354 µM, and against A375 and HepG2 cancer cell lines with an IC50 of 0.177 µM. acgpubs.org Another benzimidazole derivative, se-182 , showed significant dose-dependent cytotoxic effects against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 μg/mL and 15.58 μg/mL, respectively. Furthermore, some benzimidazole derivatives have been identified as dual inhibitors of EGFR and BRAFV600E, with compounds 4c and 4e showing significant antiproliferative activity through this mechanism. nih.gov

Table 5: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line(s) | Key Findings (IC50/GI50) |

|---|---|---|

| 4c | Leukemia Subpanel | Strong selectivity nih.gov |

| ORT15 | A549, A498, HeLa | IC50: 0.354 µM acgpubs.org |

| ORT15 | A375, HepG2 | IC50: 0.177 µM acgpubs.org |

| se-182 | A549 (lung carcinoma) | IC50: 15.80 μg/mL |

| se-182 | HepG2 (liver carcinoma) | IC50: 15.58 μg/mL |

| 6i | MCF-7 (breast cancer) | IC50: 28 nM frontiersin.org |

| 10e | MCF-7 (breast cancer) | IC50: 24 nM frontiersin.org |

Receptor binding assays are essential for determining the affinity and selectivity of compounds for specific molecular targets. For benzimidazole derivatives, their interaction with the Cannabinoid Type 2 (CB2) receptor has been a subject of investigation.

These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki). A study on a series of benzimidazole derivatives explored their potential as selective CB2 ligands. nih.gov Seven out of eighteen synthesized compounds showed preferential binding to the CB2 receptor over the CB1 receptor, with potencies in the sub-micromolar or low micromolar range. nih.gov Notably, compound 3 , an agonist, exhibited a Ki of 0.42 μM for the CB2 receptor, while compound 11 , an inverse agonist/antagonist, had a Ki of 0.37 μM for the same receptor. nih.gov In another study, derivative 8f presented a Ki of 0.08 μM with a high selectivity index for the CB2 receptor. nih.gov

Table 6: In Vitro CB2 Receptor Binding Affinity of Selected Benzimidazole Derivatives

| Compound | Receptor | Key Findings (Ki) |

|---|---|---|

| 3 | CB2 | 0.42 μM nih.gov |

| 11 | CB2 | 0.37 μM nih.gov |

| 8f | CB2 | 0.08 μM nih.gov |

In Vivo Efficacy Models (Excluding Human Clinical Data)

In vivo efficacy models are indispensable for evaluating the therapeutic potential of benzimidazole derivatives in a complex biological system, providing insights that in vitro assays cannot. These models utilize living organisms, predominantly rodents, to simulate human diseases and assess the pharmacological response to a test compound. The primary objective is to determine a compound's ability to produce a desired therapeutic effect and to understand its behavior within a whole organism.

Murine Malaria Models

The murine malaria model is a cornerstone for the in vivo screening of antimalarial drug candidates, including benzimidazole derivatives. Typically, mice are infected with a rodent-specific Plasmodium species, such as Plasmodium berghei, to mimic the blood-stage infection of human malaria. The efficacy of the test compounds is then evaluated based on their ability to reduce parasitemia (the percentage of red blood cells infected with the parasite) and increase the mean survival time of the infected mice.

In one study, a series of pyrido[1,2-a]benzimidazole derivatives were evaluated for their antimalarial efficacy in a P. berghei-infected mouse model. nih.gov One of the derivatives demonstrated a significant 95% reduction in parasitemia, with the treated mice having a mean survival period of 16 days post-treatment. nih.gov Further research on similar pyrido[1,2-a]benzimidazole (PBI) compounds identified derivatives that produced a 98% and 99.93% reduction in parasitemia. researchgate.net Another study highlighted a novel series of antimalarial benzimidazoles, with the lead compound exhibiting a 98% reduction in parasitemia in P. berghei-infected mice. nih.gov These findings underscore the utility of the murine model in identifying potent benzimidazole-based antimalarial agents. The transmission-blocking potential of some derivatives has also been confirmed in in vivo mosquito feeding models, where a lead compound reduced transmission by 72%. acs.orgresearchgate.net

Table 1: Efficacy of Benzimidazole Derivatives in Murine Malaria Models

| Compound Series | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Pyrido[1,2-a]benzimidazoles | Plasmodium berghei-infected mice | 95% reduction in parasitemia; 16-day mean survival. | nih.gov |

| Pyrido[1,2-a]benzimidazoles (PBI) | P. berghei mouse model | Compounds 10 and 49 effected 98% and 99.93% reduction in parasitemia, respectively. | researchgate.net |

| Phenolic Mannich Base Benzimidazoles | Plasmodium berghei-infected mice | Frontrunner compound 41 exhibited 98% efficacy (reduction in parasitemia). | nih.gov |

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats or mice is a widely used and highly reproducible acute inflammatory model for screening potential anti-inflammatory drugs like benzimidazole derivatives. nih.govrjptonline.org Inflammation is induced by injecting a phlogistic agent, carrageenan, into the subplantar region of the rodent's hind paw. The resulting edema (swelling) is measured at various time intervals using a plethysmometer. nih.gov The efficacy of the test compound is determined by its ability to reduce the volume of the paw edema compared to a control group, and the results are often expressed as the percentage inhibition of edema. nih.gov

Several studies have utilized this model to confirm the anti-inflammatory properties of novel benzimidazole derivatives. For instance, a series of 2-substituted benzimidazole derivatives were evaluated, and their anti-inflammatory activity was quantified. In a separate study, compounds designated as 5h and 5j demonstrated profound protection against inflammation, with percentage protections of 72.8% and 75.0%, respectively. nih.gov Other research identified benzimidazole derivatives J1M4, J1M8, and J7M8, which significantly inhibited paw edema formation for up to five hours after carrageenan injection. rjptonline.org The model is effective for demonstrating dose-dependent anti-inflammatory effects, as seen with a specific benzimidazole derivative that significantly reduced paw edema at doses of 25, 50, and 100 mg/kg. researchgate.net These studies consistently show that benzimidazole derivatives can effectively inhibit the inflammatory response in this standard preclinical model. ekb.egnih.gov

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Series/Name | Animal Model | Key Finding (% Inhibition/Protection) | Reference |

|---|---|---|---|

| 2-substituted benzimidazoles (3a–3j) | Rats | Compounds showed significant anti-inflammatory effects. | |

| Oxadiazol-benzimidazoles (5h, 5j) | Rats | 72.8% and 75.0% protection, respectively. | nih.gov |

| Mannich base benzimidazoles (J1M4, J1M8, J7M8) | Rats | Significant inhibition of paw edema up to 5 hours. | rjptonline.org |

| BZ (specific derivative) | Rats | Significant, dose-dependent reduction in paw edema. | researchgate.net |

Future Perspectives and Emerging Directions in Benzimidazole Derivative Research

Rational Design of Multi-Targeting Benzimidazole (B57391) Derivatives

The paradigm of "one-target, one-drug" has shown limitations in the treatment of complex, multifactorial diseases. nih.gov Consequently, the rational design of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govbenthamscience.com The benzimidazole scaffold, with its versatile structure, is an ideal starting point for developing MTDLs that can modulate diverse receptors and enzymes. nih.govnih.gov

The design of these multi-target agents often involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores. This approach aims to simultaneously interrupt more than one disease pathway, which can be particularly effective in cancer treatment to avoid drug resistance. tandfonline.comnih.gov For instance, researchers have designed and synthesized novel benzimidazole-triazole hybrids as multi-target inhibitors of EGFR, VEGFR-2, and Topo II for anticancer therapy. nih.govresearchgate.net The design considerations for these hybrids included the benzimidazole scaffold itself, the substitution at the 2-position, a short CH2- connecting group to a 1,2,3-triazole nucleus, and varied spacers to different substituted phenyl rings. nih.gov

The structural versatility of the benzimidazole nucleus allows for modifications at various positions, influencing their biological activity. acs.org Key structural aspects in the design of multi-target benzimidazoles include the planarity of the nucleus, substitutions on the aromatic ring at position 2, and the introduction of aliphatic chains at the N-1 position. acs.org This adaptability allows for the creation of derivatives that can bind to multiple targets, offering a more holistic treatment approach for complex diseases. nih.govnih.gov

Below is a table summarizing examples of rationally designed multi-target benzimidazole derivatives and their intended targets.

| Compound Class | Targeted Pathways/Molecules | Therapeutic Area |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | Cancer |

| 2,5-disubstituted benzimidazole-indazole hybrids | VEGFR-1, VEGFR-2, PDGFR, FGFR-1 | Cancer |

| 2-aryl benzimidazoles | EGFR, VEGFR-2, PDGFR-α,β | Cancer |

| Benzimidazole-based PARP inhibitors (e.g., Rucaparib, Veliparib) | PARP-1 | Cancer |

| Spiroxindoles with benzimidazole scaffold | MDM2 | Cancer |

High-Throughput Screening and Combinatorial Chemistry for Novel Benzimidazole Scaffolds

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of novel benzimidazole scaffolds with therapeutic potential. mdpi.com HTS allows for the rapid screening of large compound libraries to identify "hits" that can be further developed. mdpi.comnih.gov For example, a cell-based HTS of a diversity library led to the identification of a benzimidazole compound, HP1142, as a selective inhibitor of FLT3/ITD in leukemia cells. nih.gov

Combinatorial chemistry facilitates the synthesis of large and diverse libraries of benzimidazole derivatives for screening. acs.orgnih.gov Liquid-phase combinatorial synthesis has been successfully employed to create structurally diverse benzimidazole libraries by introducing diversity at two different chemical sites. acs.orgnih.govacs.org This methodology allows for the efficient parallel synthesis of numerous compounds, which can then be screened for various biological activities. acs.orgsigmaaldrich.com

The combination of these techniques accelerates the drug discovery process by enabling the rapid identification and optimization of lead compounds. The data below illustrates the application of these methods in identifying novel benzimidazole derivatives.

| Technique | Application | Outcome |

| High-Throughput Screening (HTS) | Screening a diversity library for FLT3 inhibitors. | Identification of HP1142 as a selective FLT3/ITD inhibitor. nih.gov |

| Combinatorial Liquid-Phase Synthesis | Creation of a diverse library of 1-substituted-2-alkylthio-5-carbamoylbenzimidazoles. | Generation of a library of compounds with two points of chemical diversity. acs.orgnih.gov |

| Microwave-Assisted Combinatorial Synthesis | Synthesis of biheterocyclic benzimidazoles. | Rapid and efficient synthesis of a library of novel benzimidazole derivatives. sigmaaldrich.com |

Application of Artificial Intelligence and Machine Learning in Benzimidazole Discovery

One application of ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. doaj.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For instance, ML-based QSAR models have been developed to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors, which can inform the design of new compounds with enhanced activity. nih.govresearchgate.net In another study, ML models like Neural Networks and Random Forest were used to predict the antipsychotic activity of benzimidazole derivatives. doaj.org

| AI/ML Technique | Application | Key Findings |

| Random Forest, K-Nearest Neighbor, Gradient Boosting | Prediction of anti-corrosion properties of benzimidazole derivatives. | KNN model showed the best performance with a correlation coefficient (R²) of 0.654. doi.org |

| Reinforcement Learning | Generation of novel benzimidazole hybrid antibiotics. | Yielded 56 novel compounds with predicted lower MIC and improved drug-like properties. airi.netgithub.com |

| Support Vector Machine (SVM) | Development of a QSAR model for corrosion inhibitors. | Optimal SVM model achieved a correlation coefficient (R) of 0.9589. nih.govresearchgate.net |